1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-
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Overview
Description
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- is a heterocyclic organic compound featuring an isoindole core with a chloro group and a phenyl group at positions 4 and 2,3, respectively. This compound is part of the broader class of isoindole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Chemical Reactions Analysis
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The pathways involved in its action include binding to active sites and altering enzyme activity .
Comparison with Similar Compounds
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- can be compared with other isoindole derivatives, such as:
1H-Isoindole-1,3(2H)-dione: Known for its medicinal properties and used in drug development.
3,4-Pyridinedicarboximide: Another isoindole derivative with similar biological activities. The uniqueness of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-phenyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-14-8-4-5-11-9-16(10-13(11)14)12-6-2-1-3-7-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIKZHMJLCRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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